molecular formula C19H16ClNO2S B2885822 2-chloro-4-methyl-3-(4-methylbenzenesulfonyl)-6-phenylpyridine CAS No. 339017-13-9

2-chloro-4-methyl-3-(4-methylbenzenesulfonyl)-6-phenylpyridine

Cat. No.: B2885822
CAS No.: 339017-13-9
M. Wt: 357.85
InChI Key: UFJWIWIKDWFPNI-UHFFFAOYSA-N
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Description

2-chloro-4-methyl-3-(4-methylbenzenesulfonyl)-6-phenylpyridine is a complex organic compound with a unique structure that includes a pyridine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-methyl-3-(4-methylbenzenesulfonyl)-6-phenylpyridine typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of these processes.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-methyl-3-(4-methylbenzenesulfonyl)-6-phenylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-chloro-4-methyl-3-(4-methylbenzenesulfonyl)-6-phenylpyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-4-methyl-3-(4-methylbenzenesulfonyl)-6-phenylpyridine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-4-methyl-3-(4-methylbenzenesulfonyl)-6-phenylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of chloro, methyl, sulfonyl, and phenyl groups makes it a versatile compound for various applications.

Properties

IUPAC Name

2-chloro-4-methyl-3-(4-methylphenyl)sulfonyl-6-phenylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO2S/c1-13-8-10-16(11-9-13)24(22,23)18-14(2)12-17(21-19(18)20)15-6-4-3-5-7-15/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFJWIWIKDWFPNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(C=C2C)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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